molecular formula C11H16O3 B11761255 Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate

Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B11761255
M. Wt: 196.24 g/mol
InChI Key: YXYQWBAALXXVCG-UHFFFAOYSA-N
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Description

Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic β-keto ester characterized by a rigid bicyclo[2.2.2]octane scaffold, a ketone group at position 3, and an ethyl ester at position 2. This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly as a precursor for complex molecules. The bicyclo[2.2.2]octane framework imparts high thermal stability, as seen in structurally related compounds with melting points exceeding 200°C .

Properties

IUPAC Name

ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYQWBAALXXVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride-Mediated Cyclization

A widely reported method involves the cyclization of ethyl 2-oxocyclohexanecarboxylate using sodium hydride (NaH) and 1,2-dibromoethane in 1,2-dimethoxyethane (DME). The reaction proceeds via deprotonation of the β-ketoester followed by alkylation:

  • Procedure :

    • NaH (60% in mineral oil, 2.54 g) is suspended in DME (36 mL) under inert atmosphere.

    • Ethyl 2-oxocyclohexanecarboxylate (10 g, 57.4 mmol) is added dropwise at 60°C.

    • 1,2-Dibromoethane (28 mL, 325 mmol) is introduced, and the mixture is heated under microwave irradiation (80W) at reflux for 12 hours.

  • Yield : 59% after column chromatography (silica gel, hexanes/EtOAc).

  • Key Data :

    • 1^1H NMR (CDCl3_3): δ 1.30 (t, J = 7.2 Hz, 6H), 2.09–2.15 (m, 2H), 2.46–2.56 (m, 2H).

    • Melting Point : 111°C.

Trifluoromethanesulfonic Anhydride Activation

Alternative protocols employ trifluoromethanesulfonic anhydride (Tf2_2O) to generate reactive intermediates:

  • Procedure :

    • Ethyl 2-oxocyclohexanecarboxylate (10.0 g) is treated with NaH (3.5 g) in dichloromethane (DCM) at –70°C.

    • Tf2_2O (24.3 g) is added dropwise, followed by warming to 25°C overnight.

  • Yield : 90% after extraction and concentration.

  • Advantage : Avoids microwave equipment, enhancing scalability.

Michael Addition Approach

Lithium Dienolate Intermediate

A stereoselective route utilizes lithium diisopropylamide (LDA) to generate a dienolate, which undergoes Michael addition with methyl crotonate:

  • Procedure :

    • 3-Methyl-2-cyclohexen-1-one (5.50 g, 50 mmol) is deprotonated with LDA (55 mmol) in tetrahydrofuran (THF) at –78°C.

    • Methyl crotonate (10.0 g, 0.1 mol) is added, and the mixture is warmed to room temperature.

  • Yield : 78–90% after distillation and recrystallization.

  • Optimization :

    • Solvent screening revealed THF as optimal (Table 1).

    • Lower temperatures (–78°C) minimized side reactions.

Table 1: Solvent Optimization for Michael Addition

SolventConversion (%)Diastereomeric Ratio (dr)
CH2_2Cl2_26710:1
Et2_2O9520:1
THF4614:1

Decarboxylative Halogenation

Radical-Mediated Pathway

Decarboxylative iodination using (diacetoxyiodo)benzene (PhI(OAc)2_2) and iodine generates alkyl iodides, which are further functionalized:

  • Procedure :

    • Bicyclo[2.2.2]octane-2-carboxylic acid is treated with PhI(OAc)2_2 and I2_2 in acetonitrile.

    • The intermediate iodide is esterified with ethanol.

  • Yield : ~70% (estimated from analogous reactions).

  • Mechanistic Insight : Acyloxy radical intermediates decarboxylate to form carbon-centered radicals, which trap iodine.

Comparative Analysis of Methods

Table 2: Key Metrics Across Synthesis Routes

MethodYield (%)ScalabilityCost Efficiency
NaH/Dibromoethane50–59ModerateHigh
Tf2_2O Activation90HighModerate
Michael Addition78–90LowLow
Diels-AlderN/AHighLow
Decarboxylation~70ModerateModerate

Mechanistic and Optimization Insights

Solvent Effects

Polar aprotic solvents (DME, THF) enhance cyclization rates by stabilizing enolate intermediates. Nonpolar solvents (toluene) reduce yields due to poor solubility.

Temperature Control

Low temperatures (–78°C) in Michael additions suppress polymerization, while higher temperatures (60–90°C) accelerate alkylation.

Catalyst Screening

Transition metal catalysts (e.g., RuCl3_3) in Diels-Alder reactions require precise stoichiometry to avoid over-oxidation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Replacement
One of the primary applications of ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate is its use as a bioisostere for traditional aromatic compounds in drug design. The compound's rigid structure allows it to replace phenyl rings in existing drugs, enhancing solubility and metabolic stability while maintaining therapeutic efficacy. For instance, it has been incorporated into the structures of anticancer drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties such as increased water solubility and reduced lipophilicity .

Antibacterial Activity
Research indicates that derivatives of this bicyclic compound exhibit broad-spectrum antibacterial activity against Gram-positive pathogens. The mechanism involves inhibition of key enzymes involved in bacterial fatty acid synthesis, such as FabF and FabH. This property positions this compound as a promising candidate for developing new antibacterial agents.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its unique bicyclic structure facilitates the formation of complex organic molecules through various synthetic routes, including asymmetric synthesis using chiral catalysts . This capability is crucial for developing diverse chemical entities with potential pharmaceutical applications.

Synthesis Method Description
Asymmetric SynthesisUtilizes chiral catalysts to produce enantiomerically pure compounds from racemic mixtures.
Tandem ReactionsEnables rapid access to a variety of bicyclic compounds under mild conditions, enhancing synthetic efficiency.

Material Science

Development of New Materials
The structural attributes of this compound make it suitable for applications in material science, particularly in the development of polymers and advanced materials with specific mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it an attractive candidate for high-performance materials in various industrial applications.

Case Study 1: Drug Development

In a study focused on drug development, researchers replaced the phenyl ring in Imatinib with this compound, resulting in a compound with enhanced solubility and metabolic stability while retaining its anticancer activity against targeted kinases . This modification demonstrates the potential of this bicyclic compound in optimizing existing therapeutic agents.

Case Study 2: Antibacterial Agents

A series of derivatives based on this compound were synthesized and tested for antibacterial properties against various strains of bacteria, showcasing significant inhibition against Gram-positive pathogens like Staphylococcus aureus. This highlights the compound's potential as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In chemical synthesis, its reactivity is governed by the electronic and steric properties of the bicyclic structure, which influence the outcome of the reactions .

Comparison with Similar Compounds

The following analysis compares ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate with structurally related bicyclic and monocyclic esters, emphasizing differences in physical properties, reactivity, and applications.

Structural and Functional Group Variations

A. Ethyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Derivatives

  • Substituents: Amino groups (cis or trans) replace the ketone in the target compound.
  • Properties: Melting Points: Cis isomers (209–213°C) exhibit higher melting points than trans isomers (130–133°C), attributed to stronger intermolecular hydrogen bonding . Reactivity: The amino group enables nucleophilic reactivity (e.g., peptide coupling), unlike the electrophilic ketone in the target compound.
  • Applications: Used as β-amino acid precursors in peptidomimetics and chiral catalysts .

B. Ethyl 1,4-Diazabicyclo[2.2.2]octane-2-carboxylate

  • Substituents : Incorporates two nitrogen atoms in the bicyclo framework.
  • Properties: Polarity: Increased basicity and polarity due to the diaza structure.

C. Ethyl 3-Oxopyrrolidine-1-carboxylate

  • Structure: Monocyclic pyrrolidine with a ketone.
  • Properties :
    • Flexibility : Lower rigidity compared to bicyclic systems, enhancing solubility in polar solvents.
    • Similarity Score : Structural similarity of 0.85 to the target compound, indicating divergent reactivity due to ring size .
Physical Properties Comparison
Compound Molecular Formula Melting Point (°C) Key Functional Groups Reference
This compound (hypothetical) C₁₁H₁₄O₃ N/A Ketone, ester
Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate C₁₁H₁₈ClNO₂ 209–213 Amino (cis), chloride
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate C₉H₁₄N₂O₂ Discontinued Diaza
Ethyl 3-oxopyrrolidine-1-carboxylate C₇H₁₁NO₃ N/A Ketone, ester
Discrepancies and Variability
  • Melting Points: Discrepancies in reported melting points for cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid (208–210°C vs. 232–235°C) suggest variability due to crystallization conditions or polymorphic forms .

Biological Activity

Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate, with the molecular formula C11H16O3C_{11}H_{16}O_3 and CAS number 59161-66-9, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a bicyclo[2.2.2]octane framework, which is known for its rigidity and ability to mimic certain biological structures, making it a candidate for drug design. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds with a bicyclo[2.2.2]octane structure can exhibit diverse biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can potentially bind to specific receptors, altering cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibited activity against several bacterial strains
CytotoxicityModerate cytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of myeloperoxidase

Case Studies

  • Antimicrobial Properties : A study highlighted the compound's effectiveness against specific bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent. The study utilized serial dilution methods to assess efficacy, indicating that further testing could validate these findings across a broader spectrum of pathogens.
  • Cytotoxicity Assessment : In vitro assays revealed moderate cytotoxic effects on cancer cell lines, suggesting that this compound could be explored further for anti-cancer drug development. The IC50 values observed were comparable to those of known chemotherapeutic agents, warranting additional investigation into its mechanism of action and selectivity.
  • Enzyme Interaction Studies : Investigations into the compound's interaction with myeloperoxidase showed promising results in inhibiting enzyme activity, which is crucial in inflammatory processes. This positions the compound as a potential candidate for anti-inflammatory therapies.

Research Findings

Recent literature emphasizes the versatility of bicyclo[2.2.2]octane derivatives in medicinal chemistry:

  • Bioisosterism : this compound serves as a bioisostere for traditional aromatic compounds, potentially enhancing pharmacological profiles by improving solubility and reducing toxicity .
  • Synthetic Approaches : Various synthetic routes have been developed to produce this compound efficiently, allowing for modifications that could enhance its biological activity .

Q & A

Q. What synthetic methodologies are employed for the preparation of Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate?

The compound can be synthesized via an aprotic double Michael addition , a method validated for structurally related bicyclo[2.2.2]octane derivatives. This involves sequential conjugate additions of nucleophiles to α,β-unsaturated carbonyl intermediates, followed by cyclization under anhydrous conditions (e.g., using triethyl orthoacetate as a catalyst). The reaction typically requires rigorous temperature control (0–5°C) to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • X-ray crystallography using SHELX software suites (e.g., SHELXL for refinement) is critical for resolving the bicyclic framework and confirming stereochemistry .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups: the ester carbonyl (δ ~170 ppm in ¹³C NMR) and ketone (δ ~210 ppm) are diagnostic.
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on safety data for analogous bicyclic compounds:

  • Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation (GHS H335).
  • In case of skin contact, wash immediately with water and consult a medical professional (GHS H315/H319).
  • Store in airtight containers under inert gas (argon) to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure derivatives?

  • Chiral auxiliaries : Use tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate to induce asymmetry during cyclization. Post-synthesis, the auxiliary is removed via acid hydrolysis .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers, achieving >90% ee in optimized conditions .
  • Chromatography : Chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) separate diastereomers derived from ketone reduction .

Q. What computational tools are suitable for predicting the reactivity of the bicyclo[2.2.2]octane core?

  • DFT calculations (e.g., Gaussian 16) model transition states for nucleophilic additions to the ketone group, predicting regioselectivity.
  • Molecular docking (AutoDock Vina) assesses binding affinity of derivatives for biological targets, such as enzyme active sites .
  • Crystal structure prediction (MERCURY software) identifies packing interactions affecting solubility and stability .

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at −40°C to "freeze" conformers.
  • 2D NMR techniques (HSQC, HMBC): Correlate protons and carbons to confirm connectivity in crowded spectra.
  • Single-crystal XRD : Definitively assign atom positions when NMR data are ambiguous, particularly for bridgehead substituents .

Methodological Tables

Table 1. Key Synthetic Intermediates and Reagents

Intermediate/ReagentRoleReference
Triethyl orthoacetateCyclization catalyst
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylateChiral auxiliary
Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylateModel compound for reaction optimization

Table 2. Hazard Mitigation Strategies

Hazard TypeMitigationGHS Code
Skin irritationNitrile gloves, 0.1 M NaOH decontaminationH315
Respiratory sensitizationFume hood, N95 respiratorH335
Eye damageSafety goggles, emergency eyewashH319

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.